molecular formula C17H26N2O3 B8364265 Tert-butyl 4-(3-methyl-4-aminophenoxy)piperidine-1-carboxylate

Tert-butyl 4-(3-methyl-4-aminophenoxy)piperidine-1-carboxylate

Cat. No.: B8364265
M. Wt: 306.4 g/mol
InChI Key: CHINKAVCYTXIDU-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-methyl-4-aminophenoxy)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C17H26N2O3 and its molecular weight is 306.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H26N2O3

Molecular Weight

306.4 g/mol

IUPAC Name

tert-butyl 4-(4-amino-3-methylphenoxy)piperidine-1-carboxylate

InChI

InChI=1S/C17H26N2O3/c1-12-11-14(5-6-15(12)18)21-13-7-9-19(10-8-13)16(20)22-17(2,3)4/h5-6,11,13H,7-10,18H2,1-4H3

InChI Key

CHINKAVCYTXIDU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC2CCN(CC2)C(=O)OC(C)(C)C)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

tert-Butyl 4-(3-methyl-4-nitrophenoxy)piperidine-1-carboxylate (5.2 g, 14.30 mmoles) was dissolved in ethyl acetate (60 ml) and methanol (10 ml). The solution was treated with 500 mg of 10% palladium on carbon (50% water w/w). The slurry was then shaken on a Parr hydrogenator and treated with a 40 psi atmosphere of hydrogen gas, at room temperature. After 18 hours, the slurry was filtered through a plug of Celite, which was subsequently washed with ethyl acetate (50 ml) and methanol (50 ml). The resulting filtrate was then evaporated at reduced pressure and then triturated with hexane to give a solid. This material was filtered off and dried at reduced pressure to give 4.87 g of tert-butyl 4-(3-methyl-4-aminophenoxy)piperidine-1-carboxylate (100% yield). 1H-NMR (400 MHz, DMSO-d6) δ 6.33 (d, 1H), 6.32 (s, 1H), 6.23 (s, 1H), 5.85 (bs, 2H), 3.70 (m, 1H), 3.39 (m, 2H), 3.29 (m, 2H), 2.35 (s, 3H), 2.00 (m, 2H), 1.75 (m, 2H), 1.42 (s, 9H). MS (EI): for C18H28N2O3: 320 (MH+).
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
500 mg
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 4-(1-t-butoxycarbonylpiperidin-4-yloxy)-2-methylnitrobenzene (3.23 g) in methanol (30 ml) was added palladium on carbon (0.21 g) and the mixture was stirred under a hydrogen atmosphere at room temperature for 4 hours. The reaction mixture was filtered and the filtrate concentrated in vacuo. The residue was purified by chromatography on a silica gel column using hexane/ethyl acetate=1/1 as an eluant to give the desired compound (3.02 g, yield 99%) as a pale red oil.
Quantity
3.23 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.21 g
Type
catalyst
Reaction Step One
Yield
99%

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